molecular formula C14H19N B3046135 Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- CAS No. 120109-38-8

Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl-

Cat. No.: B3046135
CAS No.: 120109-38-8
M. Wt: 201.31 g/mol
InChI Key: DIYLSYKFKLXWGV-UHFFFAOYSA-N
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Description

Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes an ethyl group and three methyl groups attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- can be achieved through several methods. One common method involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . Another method involves the cyclization of Schiff bases formed from aniline and β-ketoesters . These reactions typically require acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- often involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups.

Mechanism of Action

The mechanism of action of Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by neutralizing free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl-.

Properties

IUPAC Name

1-ethyl-2,2,4-trimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-5-15-13-9-7-6-8-12(13)11(2)10-14(15,3)4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYLSYKFKLXWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467602
Record name Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120109-38-8
Record name Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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